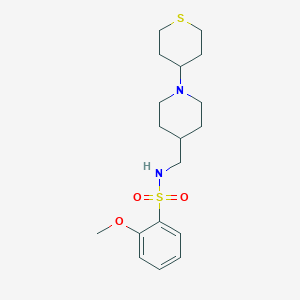

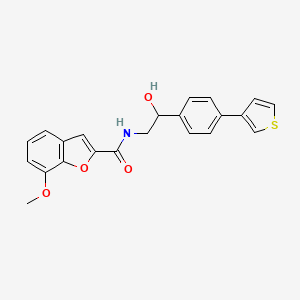

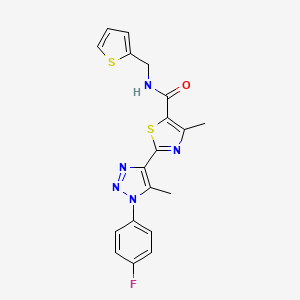

![molecular formula C15H12F2N4O2 B2407962 5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946331-73-3](/img/structure/B2407962.png)

5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-((2,4-difluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a type of heterocyclic compound . Heterocyclic compounds are key structural fragments of antiviral agents .

Synthesis Analysis

The synthesis of such compounds often involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and heterocyclic rings . The structure of similar compounds has been determined by mass spectrometry and NMR spectroscopy .Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of these types of compounds . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .科学的研究の応用

Synthesis and Chemical Reactions

- Synthesis Techniques : This compound is synthesized through reactions involving 5-cyano-1,3-dimethyluracil with ketones like acetone and butanone, producing various pyrido[2,3-d]pyrimidines in different yields (Su & Watanabe, 1982); (Su & Watanabe, 1984).

- Formation of Bicyclic Compounds : In certain reactions, like those with ethyl cyanoacetate, 7-amino-6-cyano-1,3-dimethylpyrido[2,3-d]-pyrimidine-2,4(1H,3H)-dione is obtained, highlighting a versatile approach to bicyclic compound formation (Su & Watanabe, 1982).

Chemical Properties and Transformations

- Chemical Reactivity with Aldehydes : Reactions with aliphatic aldehydes in formic acid yield diverse pyrido[2,3-d]pyrimidine derivatives, demonstrating the compound's reactivity and potential for varied derivative synthesis (Azev et al., 2015).

- Facile Synthesis Methods : Efficient and simple synthesis methods have been developed for derivatives of pyrido[2,3-d]pyrimidine-2,4(3H)-dione, emphasizing the compound's accessibility for further study and application (Wang et al., 2016).

Pharmaceutical Research

- Potential Biological Activity : Certain derivatives of pyrido[2,3-d]pyrimidine, like 5,7-diamino-pyrido[2,3-d]-pyrimidinediones, have shown potential for biological activity, suggesting a scope for pharmacological exploration (Tinh & Stadlbauer, 2008).

Crystallographic Studies

- Structural Analysis : Crystallographic studies of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have provided insights into molecular and crystal structures, crucial for understanding the chemical properties and potential applications (Trilleras et al., 2009).

将来の方向性

作用機序

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities . They have been associated with antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Mode of Action

It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .

特性

IUPAC Name |

5-(2,4-difluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2N4O2/c1-20-13-12(14(22)21(2)15(20)23)11(5-6-18-13)19-10-4-3-8(16)7-9(10)17/h3-7H,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHWFEUMKGDCMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

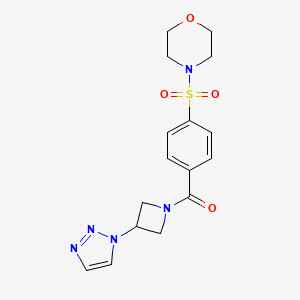

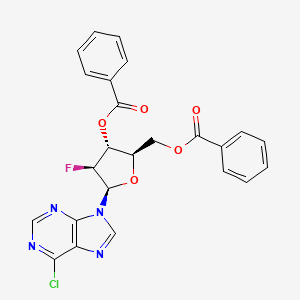

![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

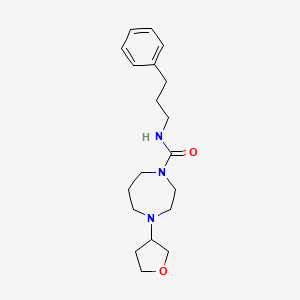

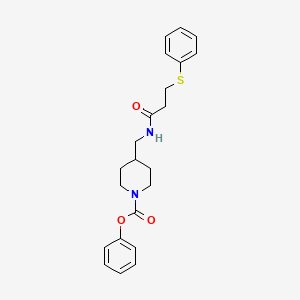

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

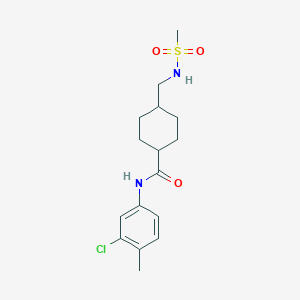

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

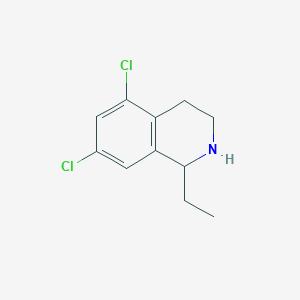

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)